molecular formula C15H18O B13950476 2,4,6-Tri(prop-2-en-1-yl)phenol CAS No. 20490-22-6

2,4,6-Tri(prop-2-en-1-yl)phenol

Cat. No.: B13950476
CAS No.: 20490-22-6
M. Wt: 214.30 g/mol
InChI Key: ZQVIKSBEYKZIJR-UHFFFAOYSA-N
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Description

2,4,6-Triallyl Phenol is an organic compound with the molecular formula C15H18O It is a phenolic compound characterized by the presence of three allyl groups attached to the benzene ring at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triallyl Phenol typically involves the allylation of phenol. One common method is the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,4,6-Triallyl Phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,4,6-Triallyl Phenol.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triallyl Phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of 2,4,6-Triallyl Phenol.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

2,4,6-Triallyl Phenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Triallyl Phenol involves its interaction with various molecular targets. The allyl groups can participate in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress. The phenolic hydroxyl group can also scavenge free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxy Phenol: A phenolic compound with hydroxyl groups at the 2, 4, and 6 positions.

    2,4,6-Trichloro Phenol: A chlorinated phenol with chlorine atoms at the 2, 4, and 6 positions.

    2,4,6-Trimethyl Phenol: A methylated phenol with methyl groups at the 2, 4, and 6 positions.

Uniqueness

2,4,6-Triallyl Phenol is unique due to the presence of allyl groups, which impart distinct chemical reactivity and potential applications. The allyl groups enhance its ability to undergo polymerization and other chemical transformations, making it valuable in various industrial and research contexts.

Properties

CAS No.

20490-22-6

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2,4,6-tris(prop-2-enyl)phenol

InChI

InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2

InChI Key

ZQVIKSBEYKZIJR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C

Origin of Product

United States

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